Z-LEHD-FMK is a synthetic compound classified as an irreversible inhibitor of caspase-9, a critical enzyme in the apoptosis pathway. This compound is specifically designed to block the activity of caspase-9, thereby influencing the apoptotic process within cells. The compound is utilized in both in vitro and in vivo assays to study apoptosis and related cellular processes. It is supplied as a lyophilized powder that must be reconstituted in dimethyl sulfoxide before use, and it has a molecular weight of approximately 804 Daltons .
Z-LEHD-FMK is synthesized chemically and is categorized under peptide inhibitors targeting caspases, which are cysteine-dependent proteases involved in the execution phase of apoptosis. Its classification as an irreversible inhibitor indicates that it forms a permanent bond with the target enzyme, effectively halting its function . The compound's CAS number is 210345-04-3, and it has been noted for its high purity level, exceeding 98% .
The synthesis of Z-LEHD-FMK involves several steps typical for peptide synthesis, including:
The technical details of synthesis may involve high-performance liquid chromatography for purification and mass spectrometry for verification of molecular weight .
Z-LEHD-FMK primarily engages in irreversible reactions with caspase-9 through the formation of covalent bonds. The mechanism involves:
This reaction mechanism highlights the specificity of Z-LEHD-FMK towards caspase-9 compared to other caspases, which is essential for targeted therapeutic applications .
The mechanism by which Z-LEHD-FMK exerts its effects involves:
Experimental data indicate that treatment with Z-LEHD-FMK significantly reduces apoptosis induced by various stimuli in cell culture models .
Z-LEHD-FMK exhibits several notable physical and chemical properties:
These properties are critical for handling and application in laboratory settings.
Z-LEHD-FMK has diverse applications in scientific research, particularly in studies related to:
Z-Leu-Glu-His-Asp-Fluoromethylketone (Z-LEHD-FMK) specifically targets the intrinsic (mitochondrial) apoptotic pathway. This pathway initiates in response to cellular stressors such as DNA damage, oxidative stress, or growth factor withdrawal. Central to this process is mitochondrial outer membrane permeabilization (MOMP), which facilitates the release of cytochrome c into the cytosol. Cytochrome c binds apoptotic protease-activating factor 1 (APAF-1), forming the heptameric apoptosome complex. This complex recruits and activates procaspase-9 through induced proximity and autocatalysis. Activated caspase-9 then cleaves and activates executioner caspases-3 and -7, culminating in apoptosis [1] [6].
Z-LEHD-FMK inhibits apoptosis by covalently binding to the catalytic cysteine residue in the active site of caspase-9. This binding prevents procaspase-9 activation within the apoptosome and blocks the proteolytic activity of mature caspase-9. Consequently, downstream activation of executioner caspases and cleavage of cellular substrates (e.g., poly(ADP-ribose) polymerase (PARP)) are suppressed. Studies in mouse embryonic palate mesenchymal cells (MEPM) demonstrated that Z-LEHD-FMK effectively blocked all-trans retinoic acid (atRA)-induced DNA fragmentation and sub-G1 fraction accumulation by inhibiting caspase-9 activation [1] [6].
Z-LEHD-FMK is an irreversible caspase inhibitor due to its fluoromethylketone (FMK) warhead. The FMK group undergoes nucleophilic attack by the thiol group of caspase-9’s catalytic cysteine, forming a stable thioether bond. This covalent modification permanently inactivates the enzyme. The peptide sequence "LEHD" mimics the caspase-9 cleavage site in endogenous substrates (e.g., caspase-3 and caspase-7), conferring target specificity [2] [3].
Table 1: Selectivity Profile of Z-LEHD-FMK Among Caspases
Caspase | Type | Inhibition by Z-LEHD-FMK | Primary Role |
---|---|---|---|
Caspase-9 | Initiator | High (IC₅₀ ~20-100 nM) | Apoptosome-mediated apoptosis |
Caspase-3 | Executioner | Low (IC₅₀ >1 μM) | Cleavage of cellular substrates |
Caspase-8 | Initiator | Minimal | Death receptor-mediated apoptosis |
Caspase-1 | Inflammatory | None | Interleukin-1β maturation |
Despite its primary selectivity for caspase-9, Z-LEHD-FMK may exhibit cross-reactivity with caspase-4 and caspase-5 at higher concentrations (>10 μM). However, its selectivity is superior to broad-spectrum inhibitors like benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone (Z-VAD-FMK). Flow cytometry analyses using fluorochrome-labeled inhibitors of caspases (FLICA) confirm minimal off-target binding to caspase-3 or caspase-8 in intact cells [2] [3] [5].
Z-LEHD-FMK profoundly influences mitochondrial apoptotic events beyond caspase inhibition. In Mycobacterium tuberculosis-infected macrophages, caspase-9 inhibition by Z-LEHD-FMK elevated intracellular reactive oxygen species (ROS), triggering necrosis instead of apoptosis. This shift was reversed by ROS scavengers, indicating that caspase-9 actively suppresses ROS-mediated necrosis during infection [4].
In cancer models, Z-LEHD-FMK modulates the balance between pro- and anti-apoptotic mitochondrial factors:
Table 2: Mitochondrial Events Modulated by Z-LEHD-FMK
Mitochondrial Event | Effect of Z-LEHD-FMK | Functional Outcome |
---|---|---|
Cytochrome c release | No direct inhibition | Prevents apoptosome formation |
ROS accumulation | Increases (in specific contexts) | Promotes necrosis |
AIF nuclear translocation | Inhibits | Suppresses caspase-independent death |
Mcl-1 degradation | Attenuates | Enhances cell survival |
Z-LEHD-FMK demonstrates distinct pharmacological effects on initiator and executioner caspases due to structural and functional differences:
Initiator Caspases (Caspase-9):Caspase-9 activation requires dimerization within the apoptosome. Z-LEHD-FMK binds monomeric procaspase-9, preventing its integration into the complex. It also inhibits autocatalytic processing of caspase-9 into its fully active form. In osteosarcoma cells, Z-LEHD-FMK abolished MSP-4 peptide-induced apoptosis by inhibiting caspase-9 cleavage, while caspase-8 inhibitors were less effective [8].
Executioner Caspases (Caspase-3/7):Although Z-LEHD-FMK does not directly inhibit executioner caspases, it indirectly suppresses their activation. In pemetrexed-treated melanoma cells, Z-LEHD-FMK prevented caspase-3 processing, confirming the hierarchical caspase cascade (caspase-9 → caspase-3). Notably, caspase-3 activation persisted in cells treated with caspase-8 inhibitors, underscoring the dominance of the intrinsic pathway [7].
Hierarchical Specificity:The inhibitor’s design leverages the substrate preference differences between initiator caspases. Caspase-8 recognizes Ile-Glu-Thr-Asp (IETD) motifs, while caspase-9 prefers Leu-Glu-His-Asp (LEHD). Mutagenesis studies show that replacing the "LEHD" sequence with "IETD" reduces Z-LEHD-FMK’s efficacy against caspase-9 by >100-fold [3] [5].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0